Cas no 62673-31-8 (Benzylzinc bromide, 0.50 M in THF)

Benzylzinc bromide, 0.50 M in THF 化学的及び物理的性質
名前と識別子
-
- benzylzinc bromide
- 497517_ALDRICH
- benzylic zinc bromide
- Benzylzinc bromide 0.5 M in Tetrahydrofuran
- Benzylzinc bromide solution
- Benzylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- benzylzinc(II) bromide
- MFCD00671803
- Benzylzinc bromide, 0.50 M in THF
- bromozinc(1+);methanidylbenzene
- 62673-31-8
- Benzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles
- AKOS016017868
- SCHEMBL17596168
-
- MDL: MFCD00671803
- インチ: InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1
- InChIKey: OQPRTUBCROVGHA-UHFFFAOYSA-M
- ほほえんだ: C=C1C=CC=C[CH]1.[Br-].[Zn+]
計算された属性
- せいみつぶんしりょう: 233.90221
- どういたいしつりょう: 233.90225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 50.9
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.978 g/mL at 25 °C
- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >
- すいようせい: Reacts with water.
- PSA: 0
- かんど: Air Sensitive
- 濃度: 0.5 M in THF
- ようかいせい: 使用できません
Benzylzinc bromide, 0.50 M in THF セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H302-H319-H335-H351
- 警告文: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- 危険物輸送番号:UN 2056 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-19-36/37-40
- セキュリティの説明: 16-26-36/37
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:11-14-19-34
- 危険レベル:4.3
Benzylzinc bromide, 0.50 M in THF 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B010751-5mL |
Benzylzinc bromide, 0.50 M in THF |
62673-31-8 | 5mL |
110.00 | 2021-08-18 | ||
Fluorochem | 213848-50ml |
Benzylzinc bromide 0.5 M in Tetrahydrofuran |
62673-31-8 | 50ml |
£299.00 | 2022-03-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234011-50 ml |
Benzylzinc bromide solution, |
62673-31-8 | 50 ml |
¥1196.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497517-50ML |
Benzylzinc bromide, 0.50 M in THF |
62673-31-8 | 50ml |
¥3147.64 | 2023-12-05 | ||
Fluorochem | 213848-100ml |
Benzylzinc bromide 0.5 M in Tetrahydrofuran |
62673-31-8 | 100ml |
£482.00 | 2022-03-01 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58014-50ml |
Benzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |
62673-31-8 | 50ml |
¥3032.00 | 2023-04-13 | ||
abcr | AB348814-50 ml |
Benzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |
62673-31-8 | 50 ml |
€186.00 | 2024-04-16 | ||
A2B Chem LLC | AG72616-50ml |
Benzylzinc bromide |
62673-31-8 | 50ml |
$336.00 | 2024-04-19 | ||
TRC | B010751-10mL |
Benzylzinc bromide, 0.50 M in THF |
62673-31-8 | 10mL |
185.00 | 2021-08-18 | ||
A2B Chem LLC | AG72616-100ml |
Benzylzinc bromide |
62673-31-8 | 100ml |
$514.00 | 2024-04-19 |
Benzylzinc bromide, 0.50 M in THF 関連文献
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
Benzylzinc bromide, 0.50 M in THFに関する追加情報
Benzylzinc bromide, 0.50 M in THF: Applications and Recent Advancements in Chemical Biology
Benzylzinc bromide, with the CAS number 62673-31-8, is a versatile organometallic compound widely utilized in synthetic chemistry and pharmaceutical research. This organozinc reagent, specifically formulated as a 0.50 M solution in tetrahydrofuran (THF), plays a crucial role in cross-coupling reactions, particularly in the synthesis of complex organic molecules. Its unique reactivity and stability make it an indispensable tool for researchers exploring novel drug candidates and biochemical pathways.
The< strong>Benzylzinc bromide solution in THF is particularly valued for its ability to facilitate the formation of carbon-carbon bonds through the Grignard-type reaction mechanism. This property is harnessed in various applications, including the synthesis of biologically active compounds and the development of novel materials. The use of tetrahydrofuran as a solvent enhances the reactivity of the compound by providing a stable environment that minimizes side reactions.
In recent years, significant advancements have been made in the application of< strong>Benzylzinc bromide in pharmaceutical research. One notable area is its use in the synthesis of protease inhibitors, which are critical for treating various diseases, including HIV and cancer. The compound's ability to introduce benzyl groups efficiently has enabled the creation of more potent and selective inhibitors. For instance, studies have demonstrated its effectiveness in generating novel protease inhibitors with improved pharmacokinetic properties.
Another emerging field where< strong>Benzylzinc bromide has shown promise is in the development of antiviral drugs. Researchers have leveraged its reactivity to synthesize complex viral protease inhibitors, which are essential for combating viral infections. The compound's role in constructing intricate molecular architectures has been instrumental in designing drugs that target specific viral enzymes, thereby enhancing therapeutic efficacy.
The< strong>Benzylzinc bromide, 0.50 M in THF solution, is also utilized in material science, particularly in the synthesis of polymers and coatings. Its ability to facilitate cross-coupling reactions has enabled the creation of novel polymers with enhanced mechanical and thermal properties. These advancements are particularly relevant for developing next-generation materials used in electronics, aerospace, and automotive industries.
Recent research has also explored the use of< strong>Benzylzinc bromide in catalytic processes. Its role as a catalyst or co-catalyst in various organic transformations has been extensively studied. For example, it has been employed in asymmetric synthesis to achieve high enantioselectivity, which is crucial for producing chiral drugs with specific biological activities. The compound's ability to mediate enantioselective reactions has opened new avenues for drug development.
The stability and reactivity of< strong>Benzylzinc bromide make it an ideal candidate for large-scale synthesis and industrial applications. Its compatibility with THF as a solvent ensures that it remains stable during storage and transportation, making it a reliable choice for both academic and industrial settings. Furthermore, its role in facilitating efficient synthetic routes has contributed to reducing waste and improving overall yields, aligning with green chemistry principles.
In conclusion, Benzylzinc bromide, CAS number62673-31-8, is a multifaceted compound with broad applications across synthetic chemistry, pharmaceutical research, and material science. Its unique properties have enabled significant advancements in drug development, catalysis, and polymer synthesis. As research continues to uncover new applications for this organometallic reagent, its importance is only expected to grow further.
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